1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid
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Overview
Description
1-([1,1’-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a difluorocyclopropane carboxylic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid typically involves several steps:
Suzuki Coupling Reaction: This reaction involves the coupling of a halogenated biphenyl derivative with a boronic acid derivative in the presence of a palladium catalyst.
Cyclopropanation: The biphenyl derivative is then subjected to cyclopropanation using a difluorocarbene precursor.
Carboxylation: Finally, the difluorocyclopropane derivative is carboxylated to form the carboxylic acid group.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs.
Chemical Reactions Analysis
1-([1,1’-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
1-([1,1’-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid can be compared with other biphenyl derivatives, such as:
Biphenyl: A simpler compound with two connected phenyl rings.
4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: This compound has a similar structure but with a single fluorine atom and lacks the cyclopropane ring.
Polychlorinated Biphenyls (PCBs): These compounds contain multiple chlorine atoms attached to the biphenyl core.
The unique combination of the biphenyl, difluorocyclopropane, and carboxylic acid groups in 1-([1,1’-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid gives it distinct chemical and biological properties that are not observed in simpler biphenyl derivatives.
Properties
Molecular Formula |
C16H12F2O2 |
---|---|
Molecular Weight |
274.26 g/mol |
IUPAC Name |
2,2-difluoro-1-(4-phenylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H12F2O2/c17-16(18)10-15(16,14(19)20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) |
InChI Key |
ZEIIRAVLABWCTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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